molecular formula C18H20ClNO4 B11218795 Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218795
M. Wt: 349.8 g/mol
InChI Key: YDHMNRKJWCBIAA-UHFFFAOYSA-N
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Description

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a 3-chlorophenyl group attached to the 4-position of the dihydropyridine ring, and two ester groups at the 3 and 5 positions. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-chlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major products are tetrahydropyridine derivatives.

    Substitution: The major products are amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Diethyl 4-(3-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

    Felodipine: A dihydropyridine derivative with a similar mechanism of action but different pharmacokinetic properties.

Properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

diethyl 4-(3-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-7-6-8-13(19)9-12/h6-11,16H,4-5H2,1-3H3

InChI Key

YDHMNRKJWCBIAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OCC)C

Origin of Product

United States

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